molecular formula C10H10N2O3 B1210880 5-Hydroxytryptamine-4,7-dione CAS No. 100513-78-8

5-Hydroxytryptamine-4,7-dione

Cat. No.: B1210880
CAS No.: 100513-78-8
M. Wt: 206.2 g/mol
InChI Key: VLVFDKFQRBITDV-UHFFFAOYSA-N
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Description

5-Hydroxytryptamine-4,7-dione is a derivative of serotonin, a well-known neurotransmitter. This compound is notable for its unique structure, which includes two ketone groups at positions 4 and 7 on the indole ring. It is a potent neurotoxin and has been studied for its effects on the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxytryptamine-4,7-dione can be synthesized from 5-hydroxytryptamine through a series of oxidation reactions. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds via intermediate compounds such as 5,7-dihydroxytryptamine and 4,5,7-trihydroxytryptamine .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxytryptamine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

5-Hydroxytryptamine-4,7-dione has several applications in scientific research:

Mechanism of Action

The neurotoxic effects of 5-Hydroxytryptamine-4,7-dione are primarily due to its ability to generate reactive oxygen species (ROS) during its auto-oxidation. These ROS can cause oxidative damage to neuronal cells. The compound also forms electrophilic quinonoid intermediates that can covalently bind to essential cellular molecules, disrupting their function .

Comparison with Similar Compounds

  • 5,6-Dihydroxytryptamine
  • 5,7-Dihydroxytryptamine
  • 6,6-bi-5-Hydroxytryptamine-4,7-dione

Comparison: 5-Hydroxytryptamine-4,7-dione is unique due to its specific oxidation pattern and the presence of ketone groups at positions 4 and 7. This structure imparts distinct chemical reactivity and biological activity compared to other hydroxytryptamines. For instance, 5,6-dihydroxytryptamine and 5,7-dihydroxytryptamine are also neurotoxic but differ in their oxidation states and the positions of hydroxyl groups .

Biological Activity

5-Hydroxytryptamine-4,7-dione, also known as 5-HT-4,7-dione, is a derivative of serotonin, a critical neurotransmitter involved in various physiological processes. This compound has garnered attention due to its unique chemical structure and significant biological activities, particularly its neurotoxic effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two ketone groups at positions 4 and 7 on the indole ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other hydroxytryptamines. The compound is known to undergo various chemical reactions, including oxidation and reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Table 1: Comparison of Hydroxytryptamines

CompoundStructure FeaturesBiological Activity
This compoundKetones at positions 4 and 7Neurotoxic; affects serotonin neurons
5,6-DihydroxytryptamineHydroxyl groups at positions 5 and 6Neurotoxic; different oxidation states
5,7-DihydroxytryptamineHydroxyl groups at positions 5 and 7Neurotoxic; distinct reactivity

The neurotoxic effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) during auto-oxidation. These ROS can lead to oxidative stress and damage neuronal cells. Additionally, the compound forms electrophilic quinonoid intermediates that can covalently bind to critical cellular molecules such as proteins and lipids, disrupting their normal functions .

Neurotoxicity Studies

Research indicates that this compound selectively targets serotonin neurons, leading to their destruction. This property has been investigated in various in vitro studies where neuronal cell lines were exposed to the compound. The results demonstrated a significant reduction in cell viability correlating with increased concentrations of the compound.

Case Study: In Vitro Neurotoxicity Assessment

In a study assessing the neurotoxic effects of this compound on rat cortical neurons:

  • Concentration : Cells were treated with varying concentrations (0.1 µM to 10 µM).
  • Findings : A dose-dependent decrease in neuronal viability was observed, with significant cell death at concentrations above 1 µM.
  • Mechanism : The study concluded that the neurotoxicity was mediated through oxidative stress pathways.

Pharmacological Applications

Despite its neurotoxic properties, there is ongoing research into the potential therapeutic applications of this compound. It has been explored as a model compound for studying serotonin-related disorders and neurodegenerative diseases.

Potential Therapeutic Uses

  • Neurodegenerative Diseases : Investigated for its role in understanding the pathophysiology of diseases like Parkinson's and Alzheimer's.
  • Antidepressant Research : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin receptor activity .

Table 2: Summary of Pharmacological Studies

Study FocusMethodologyKey Findings
NeurotoxicityIn vitro neuronal assaysDose-dependent cell death observed
Antidepressant potentialReceptor binding assaysIdentified as a ligand for serotonin receptors
Mechanistic studiesOxidative stress assaysROS generation linked to neurotoxicity

Properties

IUPAC Name

3-(2-aminoethyl)-7-hydroxy-1H-indole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-13H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVFDKFQRBITDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN2)CCN)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905564
Record name 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100513-78-8
Record name 5-Hydroxytryptamine-4,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100513788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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